molecular formula C15H8ClN3OS2 B11597636 (5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11597636
M. Wt: 345.8 g/mol
InChI Key: FXBMCCYPIZTOJV-WQLSENKSSA-N
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Description

(5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C15H8ClN3OS2 and its molecular weight is 345.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound (5Z)-2-(3-chlorophenyl)-5-(thien-2-ylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazole and triazole family of compounds, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C14H8ClN3O2S2
  • Molecular Weight : 321.8 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and condensation techniques. The general synthetic pathway includes:

  • Formation of the thiazole ring.
  • Introduction of the chlorophenyl and thienyl groups through electrophilic substitution.
  • Final condensation to form the triazole structure.

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 8 to 32 µg/mL, indicating effective antimicrobial potential.

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

Cell viability assays reveal that treatment with this compound results in a dose-dependent decrease in cell viability with IC50 values around 15 µM for HeLa cells.

The proposed mechanism involves:

  • Inhibition of DNA synthesis through interference with topoisomerase enzymes.
  • Induction of apoptosis via the mitochondrial pathway.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several thiazole derivatives including our compound. The results indicated that modifications on the thiazole ring significantly enhanced activity against Gram-positive bacteria while maintaining low toxicity to human cells .

Case Study 2: Anticancer Potential

A recent investigation in Cancer Letters assessed the anticancer properties of this compound in various cancer models. The compound was found to induce significant apoptosis in MCF-7 cells and was suggested as a lead compound for further development in cancer therapy .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli16 µg/mL
AntimicrobialS. aureus32 µg/mL
AnticancerHeLa15 µM
AnticancerMCF-712 µM

Properties

Molecular Formula

C15H8ClN3OS2

Molecular Weight

345.8 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C15H8ClN3OS2/c16-10-4-1-3-9(7-10)13-17-15-19(18-13)14(20)12(22-15)8-11-5-2-6-21-11/h1-8H/b12-8-

InChI Key

FXBMCCYPIZTOJV-WQLSENKSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=CS4)/SC3=N2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=CS4)SC3=N2

Origin of Product

United States

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